molecular formula C12H13NO2 B14690616 1-Ethyl-6-methoxyisoquinolin-7-ol

1-Ethyl-6-methoxyisoquinolin-7-ol

Cat. No.: B14690616
M. Wt: 203.24 g/mol
InChI Key: MXDVRBJRSWZKLV-UHFFFAOYSA-N
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Description

1-Ethyl-6-methoxy-isoquinolin-7-ol is a heterocyclic aromatic organic compound belonging to the isoquinoline family. Isoquinolines are known for their structural complexity and presence in various natural alkaloids. This compound is characterized by an isoquinoline backbone with an ethyl group at the first position, a methoxy group at the sixth position, and a hydroxyl group at the seventh position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 1-ethyl-6-methoxy-isoquinolin-7-ol, can be achieved through several methods. One common approach involves the Pomeranz–Fritsch reaction, which uses a benzaldehyde and aminoacetoaldehyde diethyl acetal in an acidic medium to form isoquinoline . Another method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves selective extraction from coal tar, exploiting the basicity differences between isoquinoline and quinoline. Fractional crystallization of the acid sulfate is used to isolate isoquinoline .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-methoxy-isoquinolin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products:

Scientific Research Applications

1-Ethyl-6-methoxy-isoquinolin-7-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-6-methoxy-isoquinolin-7-ol involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For instance, it may inhibit certain kinases or interact with DNA, affecting gene expression .

Comparison with Similar Compounds

    Isoquinoline: The parent compound with a simpler structure.

    Quinoline: A structural isomer with a nitrogen atom at a different position.

    Tetrahydroisoquinoline: A reduced form of isoquinoline.

Uniqueness: 1-Ethyl-6-methoxy-isoquinolin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-ethyl-6-methoxyisoquinolin-7-ol

InChI

InChI=1S/C12H13NO2/c1-3-10-9-7-11(14)12(15-2)6-8(9)4-5-13-10/h4-7,14H,3H2,1-2H3

InChI Key

MXDVRBJRSWZKLV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC2=CC(=C(C=C21)O)OC

Origin of Product

United States

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